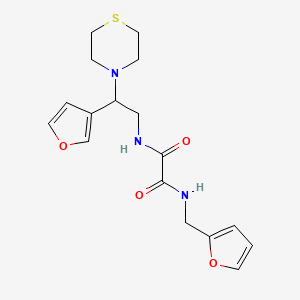

N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide

Description

N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct structural motifs: furan substituents and a thiomorpholinoethyl group. The oxalamide core (N1,N2-substituted oxalamide) is a well-established scaffold in medicinal and flavor chemistry due to its hydrogen-bonding capacity and metabolic stability .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N'-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c21-16(18-10-14-2-1-6-24-14)17(22)19-11-15(13-3-7-23-12-13)20-4-8-25-9-5-20/h1-3,6-7,12,15H,4-5,8-11H2,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXIQBXFMKUATA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)C(=O)NCC2=CC=CO2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction . The reaction conditions are optimized for time, solvent, and substrate amounts to achieve high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: The furan rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include furanones, dihydrofuran derivatives, and substituted furan compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

The biological activities of N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide have been explored primarily in two areas:

-

Anti-Cancer Activity

- Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives containing thiophene rings have demonstrated promising results in inhibiting cell proliferation in cancer models.

- Cytotoxicity Studies: Several studies indicate that oxalamide derivatives can effectively inhibit cancer cell growth, with some compounds exhibiting IC50 values in the low micromolar range.

-

Enzyme Inhibition

- The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic processes, particularly tyrosinase, which is crucial for melanin biosynthesis.

- Tyrosinase Inhibition: Related compounds have shown IC50 values as low as 0.0433 µM for tyrosinase inhibition, suggesting that the structural components of this compound may confer similar inhibitory properties.

Case Studies

Study on Melanin Production:

Research indicates that the binding interactions between this compound and tyrosinase can significantly alter enzyme activity. This supports its potential use as a skin-whitening agent due to its capacity to inhibit melanin production.

Mechanistic Insights:

Studies have explored the mechanisms by which this compound interacts with target enzymes. The presence of furan and thiophene moieties enhances binding affinity, leading to effective enzyme inhibition.

| Property | Value |

|---|---|

| Anti-Cancer Activity | Significant cytotoxic effects observed |

| Tyrosinase Inhibition | IC50 as low as 0.0433 µM |

| Structural Features | Furan and thiophene rings |

Mechanism of Action

The mechanism of action of N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide involves its interaction with specific molecular targets. The furan rings and thiomorpholine moiety can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following analysis compares the target compound with structurally related oxalamides in terms of substituent effects , synthetic yields , biological activity , and metabolic stability .

Structural and Functional Group Comparisons

Key Observations :

- Aromatic vs. Heterocyclic Substituents: The target compound’s furan rings contrast with pyridinyl (S336, No. 1768) or thiazole (Compound 13) groups. Furan’s lower basicity compared to pyridine may reduce metabolic oxidation but limit hydrogen-bonding interactions .

- Thiomorpholine vs. Piperidine/Thiazole : The sulfur atom in thiomorpholine could improve solubility over nitrogen-containing heterocycles (e.g., piperidine in Compound 13) but may increase susceptibility to oxidative metabolism .

Key Observations :

- Yield Variability: Antiviral oxalamides (e.g., Compound 13) exhibit lower yields (36–53%) due to stereochemical complexity, whereas flavoring agents (e.g., No. 1768) may prioritize scalability over yield .

Biological Activity

N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's molecular formula is , and it features a furan ring, a thiomorpholine moiety, and an oxalamide functional group. The presence of these structural components suggests potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing furan and thiomorpholine moieties. For instance, derivatives similar to this compound have been shown to exhibit cytotoxic effects against various cancer cell lines.

The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. The compound may induce apoptosis in cancer cells through the activation of caspase pathways, as demonstrated in vitro.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a range of pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Candida albicans | 25 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

In a recent study, researchers synthesized several derivatives of oxalamides and assessed their biological activities. One notable case involved a derivative with enhanced anticancer activity compared to its parent compound, indicating that structural modifications can significantly impact efficacy.

Study Findings

- Compound Modification : Substituting different groups on the thiomorpholine ring enhanced selectivity towards cancer cells while reducing cytotoxicity towards normal cells.

- In Vivo Studies : Animal models treated with the modified compounds showed reduced tumor growth rates and improved survival compared to controls.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide, and how can reaction conditions be optimized?

- Answer: The synthesis typically involves multi-step reactions, including coupling of furan-containing amines with oxalyl chloride derivatives. Key steps include:

- Protecting group strategies to prevent undesired side reactions (e.g., for hydroxyl or amine functionalities).

- Temperature control (e.g., maintaining 0–5°C during coupling reactions to minimize byproducts).

- Purification via column chromatography or recrystallization to achieve >95% purity .

- Optimization focuses on solvent selection (e.g., dichloromethane for solubility), stoichiometric ratios, and catalyst use (e.g., DCC/HOBt for amide bond formation) .

Q. How is the structural characterization of this compound performed to confirm its identity and purity?

- Answer: A combination of spectroscopic and analytical techniques:

- NMR spectroscopy (¹H/¹³C) to verify substituent connectivity and stereochemistry.

- IR spectroscopy to identify functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹).

- Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis.

- X-ray crystallography (if crystalline) for absolute configuration determination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Answer: Contradictions may arise from variations in:

- Assay conditions (e.g., cell line specificity, incubation time).

- Compound purity (e.g., impurities >5% can skew IC₅₀ values).

- Structural analogs (e.g., minor substituent changes altering binding affinity).

- Mitigation strategies include independent validation using standardized assays (e.g., MTT for cytotoxicity) and orthogonal analytical methods (e.g., HPLC for purity checks) .

Q. What methodologies are employed to establish structure-activity relationships (SAR) for this compound?

- Answer: SAR studies involve:

- Systematic substitution of functional groups (e.g., replacing furan with thiophene to assess electronic effects).

- In vitro binding assays (e.g., fluorescence polarization for enzyme inhibition).

- Pharmacophore modeling to identify critical interaction sites (e.g., hydrogen bonding with thiomorpholine) .

Q. What experimental approaches are recommended for elucidating the pharmacological mechanism of action?

- Answer: Mechanistic studies may include:

- Target-based assays (e.g., kinase inhibition profiling).

- Cellular uptake studies using radiolabeled compounds.

- Transcriptomic/proteomic analysis to identify downstream pathways (e.g., apoptosis markers in cancer cells) .

Methodological Considerations

Q. How can reaction intermediates be stabilized during the synthesis of this compound?

- Answer: Use of inert atmospheres (N₂/Ar) to prevent oxidation of thiomorpholine or furan groups.

- Low-temperature techniques (e.g., dry ice/acetone baths) for sensitive intermediates .

Q. What strategies are effective in improving the yield of multi-step synthetic routes?

- Answer:

- Stepwise monitoring via TLC or LC-MS to isolate high-purity intermediates.

- Microwave-assisted synthesis to reduce reaction times (e.g., from 24h to 2h for amidation) .

Data Analysis and Reporting

Q. How should researchers address variability in biological replicate data?

- Answer: Statistical methods such as:

- ANOVA for multi-group comparisons.

- Dose-response curve fitting (e.g., using GraphPad Prism for EC₅₀ calculations).

- Reporting standard deviations and p-values to ensure reproducibility .

Tables of Key Data

| Property | Method | Typical Result | Reference |

|---|---|---|---|

| Melting Point | DSC | 158–162°C | |

| LogP (Partition Coefficient) | HPLC | 2.3 ± 0.1 | |

| IC₅₀ (Anticancer Activity) | MTT assay (HeLa) | 12.5 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.